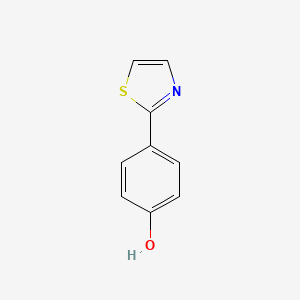

4-(2-Thiazolyl)phenol

説明

Chemical Identity and Nomenclature

The chemical identity of this compound is firmly established through multiple analytical and structural characterization methods, with consistent data reported across various chemical databases and commercial sources. The compound possesses the molecular formula C9H7NOS, corresponding to a molecular weight of 177.22 grams per mole, as confirmed by multiple independent sources. The Chemical Abstracts Service has assigned the registry number 81015-49-8 to this compound, providing a unique identifier that facilitates unambiguous communication within the scientific community.

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry, although several alternative names exist in the literature. The primary IUPAC name is reported as 4-(2,3-dihydro-1,3-thiazol-2-ylidene)cyclohexa-2,5-dien-1-one, which describes the tautomeric form of the compound. However, the compound is also commonly referred to by its more straightforward name, this compound, which clearly indicates the structural relationship between the thiazole and phenolic components.

The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) notation: O=C1C=CC(C=C1)=C1NC=CS1. The International Chemical Identifier (InChI) key LMMPCMRUGFBCPV-UHFFFAOYSA-N provides another unique molecular identifier that facilitates database searches and chemical informatics applications. These various naming and notation systems ensure comprehensive identification and communication regarding this compound across different scientific contexts.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of thiazole chemistry, which began in the late nineteenth century with the pioneering work of Arthur Rudolf Hantzsch and other prominent organic chemists. The foundational Hantzsch thiazole synthesis, developed in 1887, established the fundamental principles for constructing thiazole rings through the condensation of α-haloketones with thioamides or thioureas. This methodology provided the essential framework upon which subsequent generations of thiazole-containing compounds, including this compound, would be developed.

The evolution of thiazole chemistry gained momentum through the contributions of several notable researchers, including Bogert and co-workers, who made significant advances in expanding the field of thiazole synthesis and applications. Mills established the importance of thiazole rings in cyanine dyes, which found applications as photographic sensitizers, thereby demonstrating the practical utility of thiazole-containing compounds. These early developments created the scientific foundation necessary for the eventual synthesis and characterization of more complex thiazole derivatives such as this compound.

The specific synthesis and characterization of this compound likely emerged during the twentieth century as synthetic methodologies became more sophisticated and analytical techniques more precise. The compound's availability from commercial chemical suppliers, such as Thermo Fisher Scientific, indicates its established status within the chemical research community. The development of improved synthetic routes and characterization methods has facilitated the broader study and application of this compound in contemporary research applications.

Contemporary synthetic approaches to thiazole-containing compounds have benefited from advances in both classical and modern organic chemistry methodologies. The continued refinement of synthesis protocols, including modifications of the traditional Hantzsch synthesis and the development of alternative cyclization strategies, has enabled chemists to access increasingly complex thiazole derivatives with greater efficiency and selectivity. These developments have contributed to the current availability and study of compounds like this compound as important synthetic intermediates and research targets.

Significance in Heterocyclic Chemistry

The significance of this compound within the field of heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of thiazole-phenol hybrid structures. Thiazole derivatives have demonstrated remarkable versatility in medicinal chemistry, with numerous compounds containing thiazole rings exhibiting antimicrobial, anticancer, antioxidant, and antitubercular activities. The incorporation of phenolic functionality into thiazole-containing structures introduces additional chemical reactivity and potential for hydrogen bonding interactions, thereby expanding the range of possible applications and biological activities.

The structural features of this compound exemplify the principles of molecular hybridization that have become increasingly important in contemporary drug discovery and materials science research. The thiazole ring contributes significant π-electron delocalization and aromatic character, while the phenolic hydroxyl group provides sites for hydrogen bonding and further chemical modification. This combination of structural elements creates opportunities for diverse intermolecular interactions and chemical transformations that are valuable in the design of bioactive compounds and functional materials.

Recent developments in thiazole chemistry have emphasized the importance of compounds that combine multiple pharmacophoric elements within a single molecular framework. The synthesis of thiazole-linked hybrids has been shown to enhance drug efficacy, reduce resistance to multiple drugs, and minimize toxicity concerns in various therapeutic applications. This compound represents a fundamental structural motif that can serve as a building block for the construction of such hybrid molecules, making it an important synthetic intermediate in medicinal chemistry research.

The compound also serves as a valuable model system for studying the electronic and structural properties of thiazole-containing molecules. The aromatic character of the thiazole ring, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, indicates significant diamagnetic ring current effects. The calculated π-electron density distributions in thiazole rings mark specific positions as primary sites for electrophilic substitution reactions, providing insights into the reactivity patterns that govern the chemistry of compounds like this compound.

| Chemical Property | Specification | Source |

|---|---|---|

| Melting Point | 164.5-170.5°C | |

| Appearance | Cream-colored powder | |

| Purity (Gas Chromatography) | ≥96.0% | |

| Form | Crystalline powder |

特性

IUPAC Name |

4-(1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNRJZLHXKIISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601001708 | |

| Record name | 4-(1,3-Thiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81015-49-8 | |

| Record name | 81015-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Thiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601001708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,3-thiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-(2-Thiazolyl)phenol can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

化学反応の分析

Types of Reactions: 4-(2-Thiazolyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated or nitrated phenol derivatives

科学的研究の応用

Chemistry: 4-(2-Thiazolyl)phenol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It has shown promise in inhibiting the growth of various pathogens .

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

作用機序

The mechanism of action of 4-(2-Thiazolyl)phenol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, modulating their activity. For instance, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects. The phenol group can also participate in hydrogen bonding and other interactions, enhancing its biological activity .

類似化合物との比較

Structural Impact on Bioactivity

- Electron-Withdrawing Groups (EWGs): Nitrofuryl (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide) and nitro substituents correlate with high carcinogenicity, inducing leukemia and stomach tumors in rodents . In contrast, this compound lacks these groups, suggesting a safer profile.

- Amino and Chlorophenyl Modifications: SKI-2’s amino and chlorophenyl groups enhance target specificity, inhibiting SphK1 at nanomolar concentrations . This highlights the role of hydrogen bonding and hydrophobic interactions in drug design.

- Methyl Substituents: Methyl groups (e.g., 2-(2-Methyl-thiazol-4-yl)-phenol) reduce reactivity and toxicity, making such derivatives suitable as non-carcinogenic intermediates .

Therapeutic Potential vs. Toxicity

- Antiallergy Agents: N-(4-substituted-thiazolyl)oxamic acid derivatives (e.g., PRH-836-EA) demonstrate potent oral activity (50% inhibition at <2 mg/kg), outperforming disodium cromoglycate .

- Carcinogenicity Mechanisms: Nitrofuran-thiazole hybrids likely exert carcinogenicity via DNA alkylation or free radical generation, as observed in NFTA-induced leukemia models .

生物活性

Overview

4-(2-Thiazolyl)phenol is a heterocyclic compound characterized by the presence of a thiazole ring attached to a phenolic structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial, antifungal, antioxidant, and anticancer domains. The unique structural features of this compound facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

- IUPAC Name: 4-(1,3-thiazol-2-yl)phenol

- Molecular Formula: C9H7NOS

- Molecular Weight: 179.22 g/mol

- InChI Key: PXNRJZLHXKIISI-UHFFFAOYSA-N

Synthesis Methods

This compound can be synthesized through several methods, commonly involving the reaction of 2-aminothiazole with phenolic compounds. One notable method includes:

- Reagents: 2-Aminothiazole and 4-hydroxybenzaldehyde in the presence of sodium hydroxide.

- Conditions: The reaction is typically carried out under reflux conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. For instance, one study reported an IC50 value indicating effective inhibition against Staphylococcus aureus and Candida albicans .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that this compound possesses substantial free radical scavenging capabilities, contributing to its potential health benefits .

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce cytotoxic effects on cancer cell lines such as A549 (lung cancer) and BJ (normal fibroblasts). The selectivity of this compound towards malignant cells suggests its utility in targeted cancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: It inhibits enzymes involved in microbial growth, contributing to its antimicrobial effects.

- Antioxidant Mechanism: The phenolic hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Cytotoxicity Mechanism: The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial disruption.

Comparative Analysis with Similar Compounds

| Compound | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| This compound | Antimicrobial | Varies by pathogen | Effective against S. aureus and C. albicans |

| 2-Aminothiazole | Antimicrobial | Varies | Precursor with similar antimicrobial properties |

| Thiazole | Antimicrobial | Varies | Parent compound with less specificity |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the effectiveness of various thiazole derivatives, including this compound, against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Cytotoxicity Evaluation : In another research effort focusing on cancer cells, compounds derived from thiazoles were tested for cytotoxicity against A549 cells. The findings showed that modifications at the thiazole ring could enhance anticancer activity .

- In Silico Studies : Molecular docking studies have been employed to understand the binding interactions of this compound with acetylcholinesterase (AChE), suggesting its potential role as an AChE inhibitor, which is relevant for Alzheimer's disease treatment .

Q & A

Q. What are the standard synthetic protocols for 4-(2-Thiazolyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: this compound is synthesized via cyclocondensation reactions. A validated protocol involves reacting chalcones with 4-(4'-chlorophenyl)-2-hydrazino-thiazole in poly(ethylene glycol) (PEG-400) under basic conditions . Key parameters affecting yield include:

- Solvent choice : PEG-400 enhances reaction efficiency compared to traditional solvents like ethanol.

- Temperature : Optimal yields (70–80%) are achieved at 80–100°C.

- Catalyst : NaOH or KOH accelerates the reaction but may increase byproduct formation.

Q. How is this compound characterized analytically, and what discrepancies exist in reported spectral data?

Methodological Answer: Characterization typically employs:

- 1H NMR : Aromatic protons appear at δ 7.2–8.1 ppm, with the phenolic -OH signal at δ 5.8–6.2 (DMSO-d6) .

- HPLC : Purity >98% is confirmed using C18 columns with methanol/water mobile phases .

- Mass Spectrometry : Molecular ion peak at m/z 177.22 (C9H7NOS) .

Discrepancies : Variations in phenolic -OH chemical shifts arise from solvent polarity differences (e.g., DMSO vs. CDCl3). Cross-validate with IR (O-H stretch ~3200 cm⁻¹) and elemental analysis .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer: AutoDock 4.2.6 and AutoDock Tools 1.5.6 are used to model interactions with targets like FAAH (fatty acid amide hydrolase). Key steps:

Ligand Preparation : Assign non-rotatable bonds (e.g., urea amide in FAAH inhibitors) .

Grid Mapping : Focus on catalytic domains (e.g., FAAH’s Ser241-Lys242 active site).

Docking Validation : Compare binding energies (ΔG) with experimental IC50 values.

Example : Thiazole derivatives with electron-withdrawing substituents show enhanced FAAH inhibition (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for unsubstituted analogs) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer: Contradictions often stem from assay variability. Mitigation strategies include:

Q. How does substituent variation on the thiazole ring affect physicochemical properties?

Methodological Answer: Substituents alter logP, solubility, and bioavailability:

- Electron-Withdrawing Groups (e.g., -NO2) : Increase logP (e.g., 5.24 for benzamide analogs) but reduce aqueous solubility .

- Hydrophilic Groups (e.g., -OH) : Lower logP (2.1–2.5) and enhance solubility (e.g., 12 mg/mL in PBS) .

Advanced Technique : Use COSMO-RS simulations to predict solvent interactions and partition coefficients .

Q. What are the environmental persistence and ecotoxicological risks of this compound?

Methodological Answer: Assess using OECD guidelines:

- Persistence : Conduct soil half-life studies (t1/2 > 60 days indicates high persistence) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC50 < 10 mg/L classifies as hazardous) .

Current Data : Limited ecotoxicological studies; prioritize analogs like phenylthiourea (LC50 = 8.2 mg/L) as proxies .

Methodological Challenges

Q. How to optimize purification of this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation .

- Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 148–150°C) .

Challenge : Co-elution with sulfonamide byproducts; employ TLC (Rf = 0.4 in ethyl acetate) for monitoring .

Q. What in vivo models are suitable for studying neuropharmacological applications?

Methodological Answer:

- Rodent Models : Assess FAAH inhibition in neuropathic pain models (e.g., chronic constriction injury) .

- Dosage : 10–50 mg/kg (oral) with plasma concentration monitoring via LC-MS/MS .

Data Reproducibility and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。